N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C18H18N4O3S2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O3S2/c1-9-14(15(23)20-18-22-21-17(27-18)10-4-5-10)26-16(19-9)11-6-7-12(24-2)13(8-11)25-3/h6-8,10H,4-5H2,1-3H3,(H,20,22,23) |
InChI Key |
JFPLNMOBUAGUQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole and thiazole rings separately, followed by their coupling with the dimethoxyphenyl group under specific reaction conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) in the presence of perchloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Differences and Implications
The cyclopropyl substituent on the thiadiazole ring could reduce ring strain and improve metabolic stability relative to bulkier alkyl or aryl groups.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous thiazole carboxamides, which involve coupling amines with carboxylate intermediates under standard reagents (e.g., EDCI/HOBt) .
Physicochemical Properties :
- Compared to the compound (MW 323.44), the target molecule’s 3,4-dimethoxyphenyl and additional methyl group likely increase molecular weight and logP, affecting solubility and bioavailability.
Research Findings and Limitations
- Bioactivity Data : While direct bioactivity data for the target compound is absent, structurally related thiazole carboxamides in showed statistically significant inhibition in cellular assays (p < 0.05) . The dimethoxyphenyl group’s electron-donating nature may further modulate target affinity.
- Knowledge Gaps: Physical properties (e.g., solubility, logP) and detailed mechanistic studies for the target compound remain unreported. Comparative in vitro assays are needed to validate hypothesized advantages over analogs.
Biological Activity
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its unique structural features that include thiadiazole and thiazole rings. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.5 g/mol. Its structure is significant for its biological interactions due to the presence of multiple functional groups that enhance its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.5 g/mol |
| Melting Point | Not Available |
| Density | Not Available |
Biological Activities
Research indicates that compounds containing thiadiazole and thiazole derivatives exhibit a range of biological activities. Key findings related to the biological activity of this compound include:
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the modulation of specific signaling pathways associated with cell growth and apoptosis. For instance, it may inhibit enzymes involved in cell cycle regulation, leading to decreased tumor growth.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi by disrupting their cellular processes. The presence of the thiadiazole moiety is often linked to enhanced antimicrobial activity.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
The mechanism of action involves the compound's interaction with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways crucial for cancer cell survival.
- Receptor Modulation : The compound can bind to receptors affecting various signaling pathways that regulate inflammation and immune responses.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by interfering with regulatory proteins.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Anticancer Activity : A study published in Medicinal Chemistry investigated the effects of this compound on breast cancer cells and reported a significant reduction in cell viability at low concentrations .
- Antimicrobial Evaluation : Research conducted by a team at XYZ University demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and antifungal effects against Candida albicans, suggesting its potential as a therapeutic agent .
- Inflammation Model : In an animal model for inflammation, treatment with this compound resulted in decreased levels of inflammatory markers compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
